N-(4-{[(E)-phenylmethylidene]amino}phenyl)acetamide
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Overview
Description
N-(4-{[(E)-phenylmethylidene]amino}phenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenylmethylideneamino group attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(E)-phenylmethylidene]amino}phenyl)acetamide typically involves the reaction of 4-aminobenzaldehyde with acetic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is then acetylated to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 70°C
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvent: Solvent-free or using solvents like ethanol or dichloromethane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(E)-phenylmethylidene]amino}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of this compound oxides.
Reduction: Formation of N-(4-{[(E)-phenylmethylamino}phenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-{[(E)-phenylmethylidene]amino}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-{[(E)-phenylmethylidene]amino}phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
N-(4-{[(E)-phenylmethylidene]amino}phenyl)acetamide can be compared with other similar compounds such as:
- N-(4-{[(E)-(dimethylamino)methylidene]amino}phenyl)acetamide
- N-(4-{[(E)-phenylmethylidene]amino}phenyl)sulfonylacetamide
- N-(4-{[(E)-phenylmethylidene]amino}phenyl)thiazole
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities
Properties
Molecular Formula |
C15H14N2O |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
N-[4-(benzylideneamino)phenyl]acetamide |
InChI |
InChI=1S/C15H14N2O/c1-12(18)17-15-9-7-14(8-10-15)16-11-13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18) |
InChI Key |
ZVEHRCANNFQBHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=CC=CC=C2 |
Origin of Product |
United States |
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